molecular formula C20H12O B1595230 12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene CAS No. 242-51-3

12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene

Cat. No.: B1595230
CAS No.: 242-51-3
M. Wt: 268.3 g/mol
InChI Key: BOCFGAMKSYQRCI-UHFFFAOYSA-N
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Description

Dinaphtho[2,3-b:2’,3’-d]furan is an organic compound with the molecular formula C20H12O It is a polycyclic aromatic compound consisting of two naphthalene units fused to a central furan ring

Mechanism of Action

Target of Action

Dinaphtho[2,3-b:2’,3’-d]furan (DNF) is known to interact with the aryl hydrocarbon receptor and the estrogen receptor . These receptors play a crucial role in various cellular processes, including cell proliferation .

Mode of Action

DNF can induce aryl hydrocarbon receptor-mediated and estrogen receptor-mediated activities . This means that DNF can bind to these receptors and modulate their activity, leading to changes in the cell’s behavior.

Biochemical Pathways

Given its interaction with the aryl hydrocarbon and estrogen receptors, it’s likely that dnf influences pathways related to cell proliferation and hormone signaling .

Pharmacokinetics

Its molecular weight of 2683087 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

DNF has been shown to modulate cell proliferation . In addition, it has been found to exhibit strong inhibitory activity on various cancer cell lines, including human hepatocellular carcinoma cell lines (HepG2 and SMMC-7721 cells), uterine cervix cancer Hela cells, and acute promyelocytic leukemia NB4 cells .

Action Environment

The action of DNF can be influenced by various environmental factors. For instance, DNF derivatives have shown high emissive behavior in solid form, suggesting that the physical state of the compound can affect its properties . Moreover, the handling of DNF requires a well-ventilated place and suitable protective clothing to prevent formation of dust and aerosols .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dinaphtho[2,3-b:2’,3’-d]furan typically involves the cyclization of appropriate naphthalene derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions followed by cyclization under specific conditions . The reaction conditions often involve high temperatures and the presence of a base to facilitate the cyclization process.

Industrial Production Methods: Industrial production of dinaphtho[2,3-b:2’,3’-d]furan may involve large-scale synthesis using similar palladium-catalyzed reactions. The scalability of these reactions allows for the efficient production of the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: Dinaphtho[2,3-b:2’,3’-d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Dinaphtho[2,3-b:2’,3’-d]furan is unique due to its specific arrangement of naphthalene and furan rings, which imparts distinct electronic and structural properties. This uniqueness makes it valuable in the development of advanced materials and in various research applications.

Properties

IUPAC Name

12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20(18)21-19/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCFGAMKSYQRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304807
Record name dinaphtho[2,3-b:2',3'-d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242-51-3
Record name NSC167430
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dinaphtho[2,3-b:2',3'-d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene
Reactant of Route 2
Reactant of Route 2
12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene
Reactant of Route 3
12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene
Reactant of Route 4
12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene
Reactant of Route 5
12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene
Reactant of Route 6
12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene

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